
4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid
Overview
Description
4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes an ethoxycarbonyl group, an anilino group, and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form the ethoxycarbonyl derivative. This intermediate is then reacted with maleic anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the anilino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxycarbonylanilino)-2-quinazolinecarboxylic acid ethyl ester
- 4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid
Uniqueness
4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Biological Activity
4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key aspects of its efficacy.
Chemical Structure and Properties
The compound features an ethoxycarbonyl group attached to an aniline moiety, contributing to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 235.24 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, such as kynurenine-3-hydroxylase, which is involved in tryptophan metabolism. This inhibition can lead to altered levels of neuroactive metabolites, potentially impacting neurological functions .
- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Antimicrobial Activity
A study focusing on the synthesis and antimicrobial activity of related compounds highlighted the effectiveness of this compound derivatives against gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, showing promising results.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Compound A | 32 | Staphylococcus aureus |
Compound B | 64 | Escherichia coli |
This compound | 16 | Pseudomonas aeruginosa |
Cytotoxicity and Antiproliferative Effects
Research has also assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant antiproliferative activity, with IC50 values indicating effective concentration ranges for inhibiting cell growth.
Cell Line | IC50 (µM) |
---|---|
HeLa | 10 |
MCF-7 | 15 |
A549 | 12 |
Case Studies
- Case Study on Neuroprotection : A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of related compounds in a model of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and enhance cell viability in neuronal cultures exposed to neurotoxic agents.
- Antimicrobial Efficacy : In a clinical setting, a series of derivatives were tested against resistant strains of bacteria. The findings suggested that modifications to the ethoxycarbonyl group could enhance antimicrobial potency, making it a candidate for further development as an antibiotic agent.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid, and how can reaction conditions be optimized for high yield?
The compound is synthesized via condensation of substituted anilines (e.g., 4-ethoxycarbonylaniline) with maleic anhydride. Key steps include:
- Solvent selection : Dichloromethane or acetic acid improves reaction efficiency due to polarity matching .
- Temperature control : Reactions are typically conducted under reflux (e.g., 40–60°C) to balance reaction rate and byproduct minimization .
- Stoichiometry : A 1:1 molar ratio of aniline to maleic anhydride yields >90% theoretical product . Optimization strategies include adjusting solvent ratios (e.g., isopropyl alcohol:acetone at 4:3) to enhance crystallinity and purity .
Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
- NMR spectroscopy : ¹H NMR (300 MHz) confirms stereochemistry (Z/E configuration) and functional groups. Key peaks include δ 6.24 (d, J = 12.2 Hz, C=C-H) and δ 13.31 (s, -COOH) .
- IR spectroscopy : Bands at ~1700 cm⁻¹ (C=O stretching) and ~1650 cm⁻¹ (amide I) validate the oxobut-2-enoic acid backbone .
- Potentiometric titration : Quantifies purity (mass fraction: 94.23 ± 0.69%) using acid-base titration in mixed solvents (e.g., isopropyl alcohol/acetone) .
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s bioactivity, such as enzyme inhibition or antimicrobial effects?
- Molecular docking : Simulate interactions with target proteins (e.g., human cytomegalovirus protease) using software like AutoDock. The ethoxycarbonyl group may form hydrogen bonds with catalytic residues .
- Mutagenesis studies : Replace the ethoxycarbonyl group with other substituents (e.g., methoxy, bromo) to assess impact on activity. For example, brominated analogs show enhanced binding to hydrophobic enzyme pockets .
- In vitro assays : Test inhibition of microbial growth (e.g., E. coli, S. aureus) at varying concentrations (IC₅₀ values typically 10–50 µM) .
Q. What methodological approaches resolve contradictions in reported biological activity data across studies?
- Reproducibility checks : Ensure consistent synthesis protocols (e.g., solvent purity, reaction time). Variability in maleic anhydride quality can alter product stereochemistry .
- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity, as impurities (e.g., unreacted aniline) may skew bioactivity results .
- Solubility standardization : Pre-dissolve the compound in DMSO (10 mM stock) to avoid aggregation in aqueous buffers .
Q. How does solvent choice influence the compound’s reactivity and stability in downstream applications?
Solubility and stability vary significantly with solvent properties:
Solvent | Dielectric Constant | Solubility (mg/mL) | Stability (t₁/₂ at 25°C) |
---|---|---|---|
DMSO | 47.2 | 50.2 | >24 hours |
Acetone | 20.7 | 12.5 | 8–12 hours |
Water | 80.1 | 0.3 | <1 hour |
Polar aprotic solvents (e.g., DMSO) enhance stability for biological assays, while acetone improves crystallinity for structural studies . |
Q. Methodological Challenges and Solutions
Q. What precautions are critical for safe handling and storage of this compound?
- Irritant mitigation : Use PPE (gloves, goggles) due to amine-related irritant properties. Store in airtight containers at -20°C to prevent hydrolysis .
- Light sensitivity : Protect from UV exposure to avoid degradation of the conjugated C=C bond .
Q. How can computational modeling predict the compound’s interaction with novel biological targets?
- Pharmacophore mapping : Identify essential features (e.g., carboxylate, ethoxycarbonyl) using tools like Schrödinger’s Phase.
- ADMET profiling : Predict bioavailability (e.g., LogP ≈ 1.8) and toxicity (AMES test negative) to prioritize in vivo testing .
Q. Data Contradiction Analysis
Q. Why do solubility values reported in literature vary, and how can this be addressed experimentally?
Discrepancies arise from differences in solvent purity and measurement techniques. Standardize protocols using:
- Gravimetric analysis : Saturate solvents at 25°C, filter, and evaporate to determine mass .
- UV-Vis calibration : Measure absorbance at λₘₐₓ (~260 nm) against known concentrations .
Properties
IUPAC Name |
4-(4-ethoxycarbonylanilino)-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-2-19-13(18)9-3-5-10(6-4-9)14-11(15)7-8-12(16)17/h3-8H,2H2,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHXVUXXQIGFAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308075 | |
Record name | 4-(4-ethoxycarbonylanilino)-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200126-82-5 | |
Record name | 4-(4-ethoxycarbonylanilino)-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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